molecular formula C15H14N4O3S B2939640 1-(3-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea CAS No. 1021112-61-7

1-(3-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea

Cat. No.: B2939640
CAS No.: 1021112-61-7
M. Wt: 330.36
InChI Key: HGKKCLNUYJPESH-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea typically involves a multi-step process:

  • Formation of the Thiazolopyrimidine Core:

    • Starting with a suitable thiazole derivative, the core structure is synthesized through cyclization reactions involving appropriate reagents such as thiourea and α-haloketones.
    • Reaction conditions often include refluxing in solvents like ethanol or acetonitrile.
  • Attachment of the Methoxyphenyl Group:

    • The methoxyphenyl group is introduced via nucleophilic substitution reactions, where a methoxyphenyl halide reacts with the thiazolopyrimidine core.
    • Catalysts such as palladium on carbon (Pd/C) may be used to facilitate this step.
  • Formation of the Urea Linkage:

    • The final step involves the reaction of the intermediate compound with an isocyanate to form the urea linkage.
    • This step is typically carried out under mild conditions, using solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the thiazolopyrimidine moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed:

    Oxidation: Formation of 1-(3-hydroxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea.

    Reduction: Formation of 1-(3-methoxyphenyl)-3-(7-methyl-5-hydroxy-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit a specific enzyme by binding to its active site, thereby blocking its activity and affecting the biochemical pathway it regulates.

Comparison with Similar Compounds

  • 1-(3-Hydroxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea
  • 1-(3-Methoxyphenyl)-3-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea
  • 1-(3-Methoxyphenyl)-3-(7-methyl-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea

Uniqueness: 1-(3-Methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group and the thiazolopyrimidine core makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-9-12(13(20)19-6-7-23-15(19)16-9)18-14(21)17-10-4-3-5-11(8-10)22-2/h3-8H,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKKCLNUYJPESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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